Cas no 42933-13-1 (2-methylbutane-1,2,3,4-tetrol)
2-methylbutane-1,2,3,4-tetrol structure
Product Name:2-methylbutane-1,2,3,4-tetrol
CAS 번호:42933-13-1
MF:C5H12O4
메가와트:136.146382331848
MDL:MFCD19440992
CID:332216
PubChem ID:6451933
Update Time:2025-10-28
2-methylbutane-1,2,3,4-tetrol 화학적 및 물리적 성질
이름 및 식별자
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- 1,2,3,4-Butanetetrol,2-methyl-
- 2-Methyl-1,2,3,4-butanetetrol
- 2-methylbutane-1,2,3,4,-tetrol
- (+)-2C-methylerythritol
- (2R,3S)-2-methylbutane-1,2,3,4-tetraol
- (2S,3R)-2-methylbutane-1,2,3,4-tetrol
- 2-C-methyl-D-erithritol
- 2C-methyl-D-erythritol
- 2-C-methyl-D-erythritol
- 2-C-methylglycerol
- 2-C-methyl-L-erythritol
- 2-methyl-1,2,3-propanetriol
- 2-methyl-1,2,3-propenetriol
- 2-Methyl-1,2,3-trihydroxypropane
- 2-methylglycerin
- 2-methylglycerol
- 2-methyl-propane-1,2,3-triol
- AC1L83S2
- NSC403834
- 2-methylbutane-1,2,3,4-tetrol
- SCHEMBL17867170
- 42933-13-1
- 2-Methylbutane-1,2,3,4-tetraol
- 2-methyl-butane-1,2,3,4-tetraol
- EINECS 256-006-0
- NS00058745
- 1,2,3,4-Butanetetrol, 2-methyl-, (2R,3R)-
- DTXSID901308143
- EN300-23015546
-
- MDL: MFCD19440992
- 인치: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
- InChIKey: HGVJFBSSLICXEM-UHFFFAOYSA-N
- 미소: OC(C)(CO)C(CO)O
계산된 속성
- 정밀분자량: 136.073559
- 동위원소 질량: 136.073559
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 4
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 3
- 복잡도: 85
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 80.9
- 소수점 매개변수 계산 참조값(XlogP): -2.2
실험적 성질
- 밀도: 1.341
- 비등점: 368.1°Cat760mmHg
- 플래시 포인트: 193.1°C
- 굴절률: 1.528
- PSA: 80.92000
- LogP: -1.91710
2-methylbutane-1,2,3,4-tetrol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23015546-1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 1g |
$2221.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 5g |
$6441.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-10g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 10g |
$9550.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-0.05g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.05g |
$591.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.1g |
$771.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.25g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.25g |
$1099.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.5g |
$1733.0 | 2024-06-20 | |
| Enamine | EN300-23015546-1.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 1.0g |
$2221.0 | 2024-06-20 | |
| Enamine | EN300-23015546-2.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 2.5g |
$4355.0 | 2024-06-20 | |
| Enamine | EN300-23015546-5.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 5.0g |
$6441.0 | 2024-06-20 |
2-methylbutane-1,2,3,4-tetrol 관련 문헌
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
42933-13-1 (2-methylbutane-1,2,3,4-tetrol) 관련 제품
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- 62875-07-4(2-Methylbutane-1,2,4-triol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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